

# Comparative Analysis of 3-(Methylthio)butanal and 3-Methylthiopropanal in Food Aroma

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## Compound of Interest

Compound Name: 3-(Methylthio)butanal

Cat. No.: B041657

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This guide provides a detailed comparison of the aroma compounds **3-(methylthio)butanal** and 3-methylthiopropanal (also known as methional), focusing on their roles in food aroma. The information is intended for researchers, scientists, and professionals in the food science and flavor chemistry fields. While both are significant sulfur-containing volatile compounds, 3-methylthiopropanal is considerably more studied and recognized for its potent aroma.

## Chemical and Sensory Properties

Both **3-(methylthio)butanal** and 3-methylthiopropanal are products of the Strecker degradation of amino acids, specifically leucine and methionine, respectively. Their structural similarity leads to some overlap in aroma characteristics, but with distinct differences in perception and potency.

Property	3-(Methylthio)butanal	3-Methylthiopropanal (Methional)
Molar Mass	118.21 g/mol	104.19 g/mol
CAS Number	16630-55-0	3268-49-3
Precursor Amino Acid	Leucine	Methionine
Reported Aroma Descriptors	Malty, savory, soupy, bouillon-like, meaty, potato	Cooked potato, savory, brothy, meaty, potato chip, processed meat
Odor Threshold (water)	0.2 - 1.0 µg/L	0.1 - 0.5 µg/L

## Occurrence in Food Products

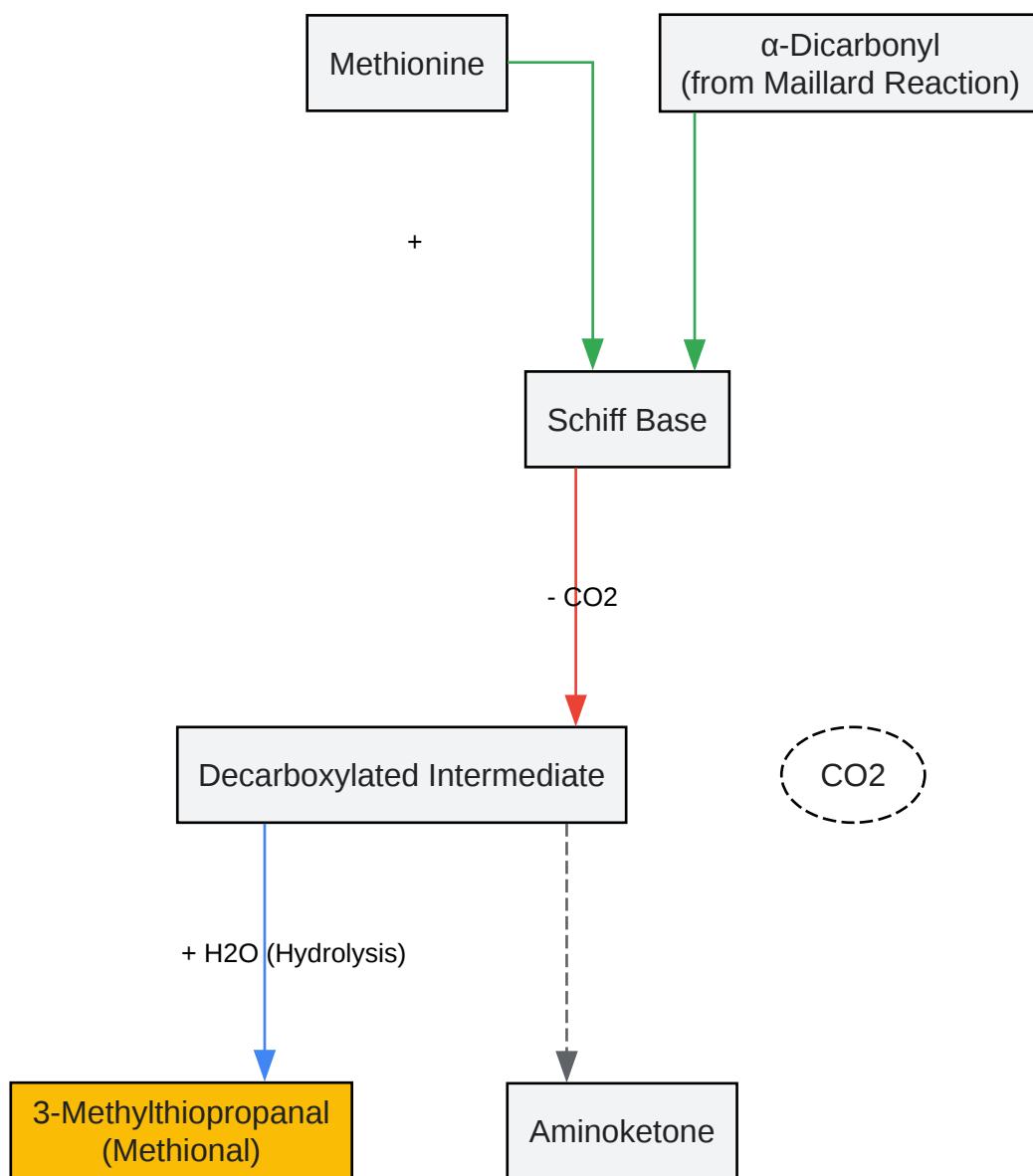
3-Methylthiopropanal is a well-established and key aroma component in a wide variety of foods and beverages. Its presence is often linked to processing that involves heat, such as cooking, roasting, and fermentation. The occurrence of **3-(methylthio)butanal** is less frequently reported but has been identified in several food systems.

Food Product	3-(Methylthio)butanal	3-Methylthiopropanal (Methional)
Dairy Products	Present in some aged cheeses.	Widely found in milk, cheese (e.g., Cheddar, Swiss), and other dairy products.
Meat Products	Identified in cooked beef and other processed meats.	A significant contributor to the aroma of cooked beef, chicken, and processed meats.
Potato Products	Found in potato chips and other processed potato products.	A key aroma compound in boiled and fried potatoes, as well as potato chips.
Beverages	Detected in some beers and wines.	Present in beer, wine, and some fruit juices.
Other Products	Reported in some savory snacks and processed foods.	Found in bread, crackers, and various other processed foods.

## Formation Pathways

The primary formation route for both compounds in food is the Strecker degradation, a reaction between an  $\alpha$ -dicarbonyl compound (formed during Maillard reactions) and an amino acid.

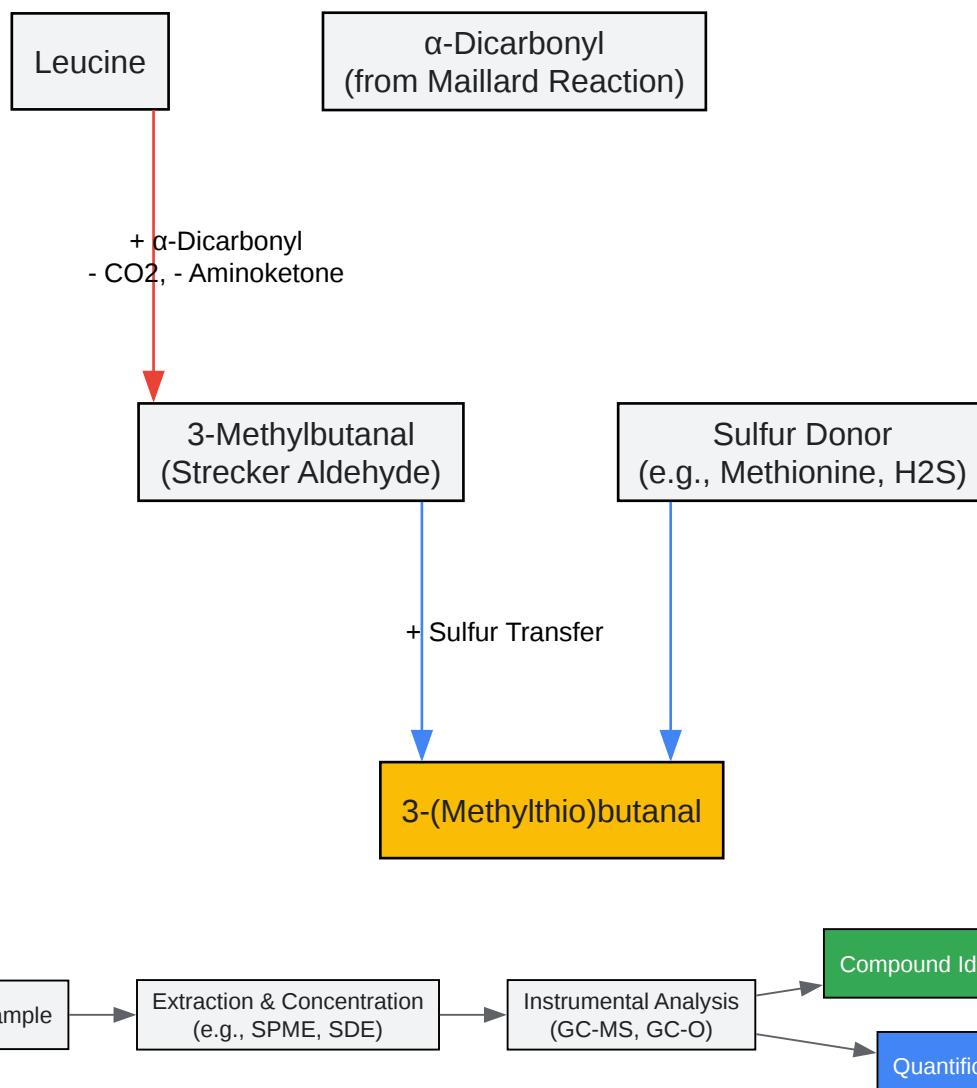
## Strecker Degradation of Methionine to form 3-Methylthiopropanal

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Caption: Formation of 3-methylthiopropanal via Strecker degradation of methionine.

## Proposed Strecker Degradation of Leucine to form 3-(Methylthio)butanal

The formation of **3-(methylthio)butanal** from leucine is less direct and requires an additional reaction step involving a sulfur donor, such as methionine or hydrogen sulfide.



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